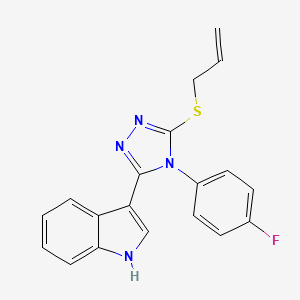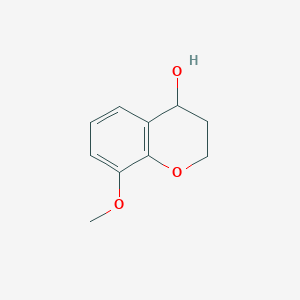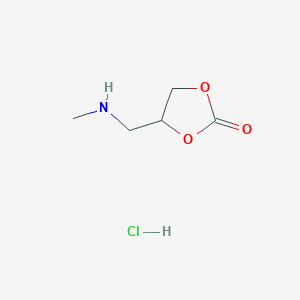![molecular formula C17H20N4O5S B2558421 2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1252457-31-0](/img/structure/B2558421.png)
2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a chemical substance with the molecular formula C17H20N4O5S1. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized for various purposes. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD)2.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H20N4O5S1. However, detailed structural analysis such as bond lengths, angles, and conformational details are not available in the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been used as acetylcholinesterase inhibitors (AChEIs) in the treatment of Alzheimer’s disease (AD)2.Physical And Chemical Properties Analysis
The molecular weight of this compound is 392.431. Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.科学的研究の応用
Therapeutic Potential in Pain and Inflammation
A study described the discovery of oxopiperazine-based B1 receptor antagonists, highlighting a compound with significant potential for treating pain and inflammation. The described compound demonstrated improved in vitro potency and metabolic stability, suggesting its therapeutic utility (Chen et al., 2011).
Metabolic Stability Optimization
Research focused on optimizing metabolic stability of endothelin (ET) receptor antagonists, identified through structure–metabolism relationships. This led to the identification of analogs with favorable pharmacokinetic properties, illustrating the compound's role in enhancing drug development processes (Humphreys et al., 2003).
Role in Pulmonary Hypertension
A long-acting prostacyclin receptor agonist prodrug showed efficacy in ameliorating pulmonary hypertension in rats, indicating its potential as a novel treatment option. This research underscores the compound's utility in addressing cardiovascular diseases (Kuwano et al., 2008).
Antimalarial and COVID-19 Research
A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, exploring their potential as antimalarial agents and their utility in COVID-19 drug development. This demonstrates the compound's relevance in infectious disease research (Fahim & Ismael, 2021).
Antimicrobial Activity
Research on thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, highlighted their potential as antimicrobial agents, offering insights into combating resistant microbial strains (Baviskar et al., 2013).
Anticancer Applications
The synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, including detailed evaluation against various cancer cell lines, reveal the compound's promise in oncology, particularly against CNS and lung cancer subpanels (Zyabrev et al., 2022).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. It is important to note that this compound is intended for research use only and is not intended for human or veterinary use1.
将来の方向性
While the future directions for this specific compound are not outlined in the search results, similar compounds have been synthesized and evaluated for their potential in treating diseases like Alzheimer’s2. This suggests that further research could be conducted to explore the therapeutic potential of this compound.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or conduct further research.
特性
IUPAC Name |
2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-13-10-16(19-26-13)18-17(23)11-20-6-8-21(9-7-20)27(24,25)15-5-3-2-4-14(15)12-22/h2-5,10,12H,6-9,11H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOSDMFPONJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Formylbenzenesulfonyl)piperazin-1-YL]-N-(5-methyl-1,2-oxazol-3-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

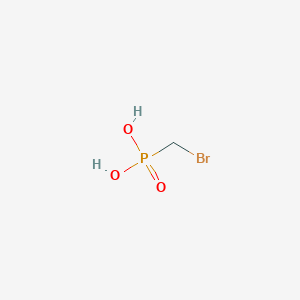

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)
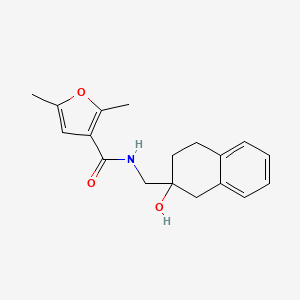
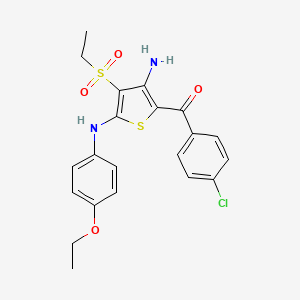
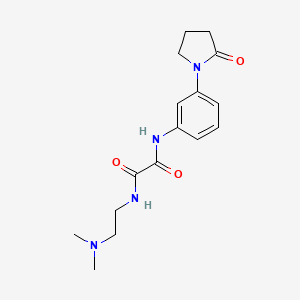
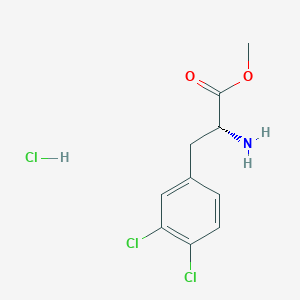
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)
![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
